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Compound of Interest

Compound Name:
Ethyl 4-nitro-1H-pyrazole-5-

carboxylate

CAS No.: 55864-87-4

Cat. No.: B1347219 Get Quote

From High-Energy Intermediates to Pharmaceutical Scaffolds

Executive Summary
Nitro-pyrazole carboxylates represent a unique intersection in heterocyclic chemistry where

high-energy density potential meets pharmaceutical precision. Historically undervalued, these

scaffolds have emerged as critical "switch" compounds. For the energetic materials scientist,

the carboxylate moiety serves as a transient regiodirecting group to access 3,4-dinitropyrazoles

(DNP). For the medicinal chemist, it acts as a stable anchor for structure-activity relationship

(SAR) expansion, particularly in kinase inhibition (e.g., FLT3/CDK targets).

This guide deconstructs the synthesis, regiochemical challenges, and application logic of nitro-

pyrazole carboxylates, moving beyond standard textbook definitions to explore the causality of

their reactivity.

Part 1: Historical Genesis & Structural Significance
The history of nitro-pyrazole carboxylates is a narrative of overcoming the inherent electronic

stubbornness of the pyrazole ring.

The "Deactivated Ring" Paradox
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Early 20th-century attempts to nitrate pyrazole-3-carboxylates were plagued by poor yields.

The pyrazole ring is electron-rich (

-excessive), but in the strongly acidic media required for nitration (mixed acid), the basic
pyridine-like nitrogen (

) becomes protonated. This creates a pyrazolium cation, which is highly deactivated toward
electrophilic aromatic substitution (EAS).

The Rearrangement Breakthrough (1970s)
The pivotal moment in this field was the elucidation of the N-nitro to C-nitro rearrangement.

Researchers like Habraken and Janssen (1971) discovered that while direct C-nitration was

difficult, N-nitration was kinetically favored. Under thermal or acidic forcing conditions, the nitro

group migrates from the nitrogen to the carbon (specifically C4), bypassing the deactivation

barrier.

The Modern Era: Divergent Utility
In the 2010s, interest surged due to two parallel developments:

Green Energetics: The search for lead-free primary explosives and insensitive munitions

identified nitro-pyrazoles as replacements for RDX/TNT. The carboxylate group allows for

"safe" handling before being removed (decarboxylated) to yield the final explosive.

Kinase Targeting: The 4-nitro-pyrazole-3-carboxylate scaffold was identified as a bioisostere

for various purine analogs, fitting into the ATP-binding pockets of enzymes like FLT3 (Acute

Myeloid Leukemia).

Part 2: Synthetic Methodologies & Regiochemical
Control[1]
The synthesis of nitro-pyrazole carboxylates is governed by the competition between the

directing power of the carboxylate (EWG) and the inherent nucleophilicity of the ring carbons.

The Directing Logic
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C4 Selectivity: In 1H-pyrazole-3-carboxylates, the C4 position is the most nucleophilic site

remaining. The carboxylate at C3 withdraws electron density, but less so from C4 than C5.

The "Thermal Migration" Strategy: To achieve high yields, modern protocols often utilize N-

nitration followed by an acid-catalyzed [1,5]-sigmatropic-like shift or an intermolecular radical

mechanism to move the

group to C4.

Visualization of Synthetic Pathways
The following diagram illustrates the divergent pathways from the core precursor, highlighting

the decision points between energetic and pharmaceutical applications.
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Figure 1: The "Rearrangement Route" is the preferred industrial method for synthesizing 4-

nitropyrazole carboxylates, avoiding the yield losses associated with direct nitration of the

protonated species.

Part 3: Energetic vs. Pharmaceutical Applications
Energetic Materials: The "Transient" Carboxylate
In high-energy materials physics, oxygen balance (OB) and density are king.

Role: The carboxylate is a liability for performance (adds "dead" carbon weight) but an asset

for synthesis.

Strategy: Synthesize Ethyl 4-nitropyrazole-3-carboxylate

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1347219?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1347219?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hydrolyze to Acid

Decarboxylate.

Result: This yields 4-nitropyrazole or 3,4-dinitropyrazole, which exhibit high density (

) and detonation velocities comparable to RDX (

).

Pharmaceutical Chemistry: The "Anchor" Carboxylate
In drug discovery, the carboxylate is often converted to a carboxamide to form hydrogen bonds

within a receptor pocket.

Target: FLT3 (Fms-like tyrosine kinase 3).[1]

Mechanism: The pyrazole ring mimics the adenine ring of ATP. The 4-nitro group (or its

reduced amino form) provides electronic tuning, while the 3-carboxamide tail extends into

the solvent-exposed region of the kinase, improving solubility and pharmacokinetic (PK)

properties.

Part 4: Experimental Protocols
Protocol A: Synthesis of 4-Nitropyrazole-3-carboxylic
Acid
A self-validating protocol relying on the thermal rearrangement mechanism.

Reagents:

Pyrazole-3-carboxylic acid (10 g)

Fuming Nitric Acid (98%, 15 mL)

Concentrated Sulfuric Acid (98%, 45 mL)

Step-by-Step Workflow:
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Dissolution (Exothermic Control): In a round-bottom flask, dissolve pyrazole-3-carboxylic

acid in conc. sulfuric acid. Cool to 0–5°C using an ice-salt bath. Critical: Maintain T < 10°C to

prevent premature decomposition.

Nitration: Dropwise add fuming nitric acid over 30 minutes. The solution will darken.

The Rearrangement (The "Cook"): Once addition is complete, remove the ice bath. Slowly

heat the mixture to 70°C and hold for 3 hours.

Why? At 0°C, N-nitration occurs. Heating drives the thermodynamic rearrangement to the

C4 position.

Quenching: Pour the reaction mixture onto 200g of crushed ice.

Isolation: A white to pale-yellow precipitate will form immediately. Filter under vacuum.[2]

Purification: Recrystallize from water/ethanol (1:1).

Validation Metrics:

Yield: Expect 75–85%.

Melting Point: 212–214°C (dec).

NMR Check:

NMR should show the disappearance of the C4 proton (approx 6.8 ppm) and a downfield
shift of the remaining C5 proton.

Protocol B: Decarboxylation (Energetic Route)
Converting the carboxylate intermediate to the active energetic scaffold.

Step-by-Step Workflow:

Loading: Place 4-nitropyrazole-3-carboxylic acid (5 g) in a high-pressure vessel or a flask

equipped with a reflux condenser.
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Solvent: Add anisole or perform neat (if safety protocols allow). High-boiling solvents are

required as decarboxylation typically activates

.

Catalysis: Add 5 mol% Copper powder (Cu) or

.

Mechanism:[3] Copper facilitates the formation of a organocopper intermediate that lowers

the activation energy for

extrusion.

Reaction: Heat to reflux (approx 150°C) for 4–6 hours. Monitor

evolution (bubbler).

Workup: Cool, filter off copper, and evaporate solvent.

Product: 4-Nitropyrazole (Solid).

Part 5: Data Summary & Visualization
Physicochemical Comparison

Property
Pyrazole-3-
carboxylate

4-Nitro-pyrazole-3-
carboxylate

4-Nitropyrazole
(Decarboxylated)

Molecular Weight 112.1 g/mol 157.1 g/mol 113.1 g/mol

Density ~1.2 g/cm³ 1.62 g/cm³ 1.52 g/cm³

Melting Point 204°C 212°C 163°C

Primary Use Precursor Pharma Intermediate Energetic Material

Acidity (pKa) ~3.5
~2.1 (Increased by

NO2)
~9.5 (NH acidity)

Mechanistic Logic: The Rearrangement
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The following diagram details the electron flow during the critical rearrangement step, essential

for troubleshooting low yields.
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Figure 2: The mechanism involves a migration of the nitro group from the ring nitrogen to the

C4 carbon, driven by the thermodynamic stability of the final C-nitro product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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